The synthesis of Butyl[(3,4-dimethoxyphenyl)methyl]amine can be achieved through several methods, typically involving the following steps:
The molecular formula of Butyl[(3,4-dimethoxyphenyl)methyl]amine is , with a molecular weight of approximately 205.30 g/mol. The structure can be described as follows:
The structural representation can be visualized using SMILES notation: CCCCC(NCC1=CC(=C(C=C1)OC)OC)
, indicating the connectivity of atoms in the molecule.
Butyl[(3,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions:
The mechanism of action for Butyl[(3,4-dimethoxyphenyl)methyl]amine largely depends on its specific application in medicinal chemistry. It may interact with biological targets such as receptors or enzymes:
The physical and chemical properties of Butyl[(3,4-dimethoxyphenyl)methyl]amine include:
Butyl[(3,4-dimethoxyphenyl)methyl]amine has several scientific applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5